molecular formula C10H15NO2 B1607368 alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol CAS No. 4397-15-3

alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol

Cat. No. B1607368
Key on ui cas rn: 4397-15-3
M. Wt: 181.23 g/mol
InChI Key: LHUDRSNXNPORPA-UHFFFAOYSA-N
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Patent
US03983111

Procedure details

Styrene oxide (1.2 g.), ethanolamine (0.6 g.) and water (0.05 g.) were heated at 70° with stirring for 24 hours. The mixture was cooled, evacuated and the oil formed triturated with ether to give title compound (550 mg.) m.p 93.5° - 95°.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([CH2:12][NH2:13])[OH:11]>O>[OH:9][CH:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)[CH2:1][NH:13][CH2:12][CH2:10][OH:11]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
0.6 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
0.05 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
the oil formed
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(CNCCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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